molecular formula C14H17N3O3S B2756420 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034254-93-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2756420
CAS No.: 2034254-93-6
M. Wt: 307.37
InChI Key: MLAJDSXPIQLOGW-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes acetylation to introduce the acetyl group. This intermediate is then reacted with an ethylating agent to form the ethyl-substituted thiophene. The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone. Finally, the carboxamide group is formed through an amidation reaction with an appropriate amine source .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups and the specific arrangement of its thiophene and pyrazole rings. This unique structure contributes to its distinct chemical reactivity and potential bioactivity .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9(18)12-5-4-10(21-12)6-7-15-13(19)11-8-17(2)16-14(11)20-3/h4-5,8H,6-7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAJDSXPIQLOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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